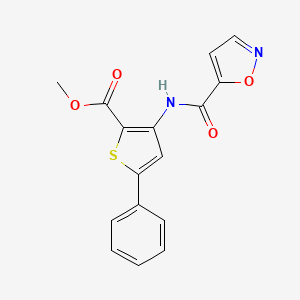

methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 5-position, a methyl ester at the 2-position, and a 1,2-oxazole-5-amido moiety at the 3-position. This structure combines aromatic thiophene and oxazole rings, which are known for their electron-rich properties and applications in medicinal chemistry, particularly as scaffolds for kinase inhibitors or antimicrobial agents. The methyl ester enhances solubility, while the amido linkage may contribute to hydrogen-bonding interactions, influencing biological activity .

Properties

IUPAC Name |

methyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(18-15(19)12-7-8-17-22-12)9-13(23-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXQDCVULUMCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thiophene Ring Formation: The thiophene ring is constructed via a cyclization reaction involving sulfur-containing reagents.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitution patterns, heterocyclic cores, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:

Methyl 3-Amino-5-(3-Phenylisoxazol-5-yl)Thiophene-2-Carboxylate

- Structural Difference: Replaces the 1,2-oxazole-5-amido group with a 3-phenylisoxazole and an amino group at the 3-position of the thiophene ring .

- Implications: The amino group (−NH₂) may increase basicity and hydrogen-bond donor capacity compared to the amido group (−CONH−).

- Synthetic Relevance : Synthesized via Gewald thiophene formation, similar to methods described for related thiophene derivatives .

2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate

- Structural Difference : Features an ethyl ester (vs. methyl) and lacks the oxazole-amido substituent .

- Absence of the oxazole-amido group reduces polarity, which may limit interactions with polar biological targets.

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Structural Difference : Replaces the thiophene core with a pyrazole ring and includes a trifluoromethyl (−CF₃) group and sulfanyl (−S−) linkage .

- Implications: The −CF₃ group is strongly electron-withdrawing, altering electronic distribution and metabolic stability.

Thiazol-5-ylmethyl Carbamate Derivatives

- Structural Difference : Substitutes the thiophene-oxazole system with a thiazole ring and ureido linkages .

- Implications :

- Thiazoles exhibit distinct hydrogen-bonding and metal-coordination properties compared to oxazoles.

- Ureido groups (−NHCONH−) may enhance binding to proteases or kinases via multipoint interactions.

Comparative Data Table

Research Findings and Limitations

- Electronic Effects : The oxazole-amido group in the target compound enhances electron density at the thiophene ring, as shown by computational studies (e.g., using SHELX for crystallographic analysis) .

- Bioactivity Gaps : While thiazole and pyrazole derivatives demonstrate confirmed antimicrobial activity , the target compound’s bioactivity remains underexplored in public literature.

- Synthetic Challenges : The Gewald reaction (used for thiophene synthesis) may yield impurities in analogs with bulky substituents, requiring advanced purification .

Biological Activity

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse sources.

Chemical Structure and Synthesis

This compound features a complex structure with an oxazole ring, a thiophene ring, and a phenyl group. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves multi-step organic reactions:

- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Amidation : Reaction with an amine to form the amido group.

- Thiophene Ring Formation : Synthesized through reactions involving sulfur-containing reagents.

- Esterification : The carboxylic acid group is esterified using methanol and an acid catalyst.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. For instance, studies suggest it may modulate tyrosinase activity, which is critical in melanin biosynthesis. This inhibition could have implications for skin-related conditions and cosmetic applications .

- Cell Viability Studies : In B16F10 melanoma cells, this compound demonstrated low cytotoxicity at concentrations up to 5 µM over 72 hours. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Experimental Data

Several studies have highlighted the compound's biological activities:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Tyrosinase Inhibition | 16.78 ± 0.57 | Higher potency than kojic acid |

| Study B | Cytotoxicity in B16F10 Cells | >5 (non-cytotoxic) | Safe at tested concentrations |

The mechanism of action involves:

- Binding Interactions : The oxazole ring interacts with enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The thiophene and phenyl rings provide structural stability and facilitate binding to hydrophobic pockets in proteins.

- Hydrolysis of Ester Group : This releases the active carboxylic acid form, enhancing interactions with biological targets .

Applications and Therapeutic Potential

This compound shows promise in various fields:

- Cosmetic Industry : Due to its tyrosinase inhibitory properties, it may be used in skin whitening products.

- Pharmaceuticals : Potential applications in treating skin disorders or conditions related to melanin production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.